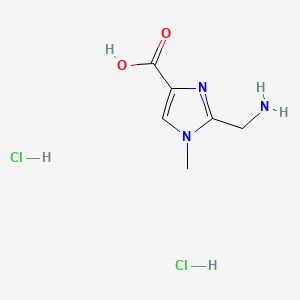
2-amino-4-(dimethylamino)butan-1-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride, also known as 2-Amino-4-dimethylaminobutan-1-ol hydrochloride, is a chemical compound that is widely used in research laboratories for various scientific applications. It is a white, water-soluble, crystalline powder that can be used in a range of experiments, from biochemistry and physiology to cell biology and pharmacology.
科学研究应用
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has been used in a variety of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to investigate the mechanism of action of certain drugs. It has also been used to study cell signaling pathways, gene expression, and protein-protein interactions. Additionally, it has been used to develop new drugs and therapeutic agents.
作用机制
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride is believed to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride increases the levels of these neurotransmitters in the brain, which can result in a variety of effects.
Biochemical and Physiological Effects
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been linked to increased alertness and improved cognitive performance, as well as improved mood and reduced anxiety. It has also been shown to reduce the effects of stress and to improve the body's ability to cope with stress. Additionally, it has been linked to improved cardiovascular health, increased energy levels, and improved sleep quality.
实验室实验的优点和局限性
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is relatively stable and easy to store. However, it is important to note that this compound can potentially be toxic if it is not used correctly. Additionally, due to its mechanism of action, it can potentially interact with other compounds and drugs, resulting in unpredictable effects.
未来方向
The potential future directions for 2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride are numerous and varied. One potential direction is the development of new drugs and therapeutic agents that utilize this compound as a base. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for various diseases and conditions. Additionally, further research into the mechanism of action of this compound could lead to new insights into how drugs interact with the body. Finally, further research could also lead to new applications for this compound in the fields of biochemistry, physiology, and pharmacology.
合成方法
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride can be synthesized through a two-step process. First, dimethylaminobutanol is reacted with hydrochloric acid in an organic solvent such as ethanol, to produce 2-amino-4-dimethylaminobutan-1-ol hydrochloride. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture to neutralize the acid, yielding a white, water-soluble, crystalline powder.
属性
IUPAC Name |
2-amino-4-(dimethylamino)butan-1-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-8(2)4-3-6(7)5-9;;/h6,9H,3-5,7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUTZOPCSUTHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(dimethylamino)butan-1-ol dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
![1-(4-fluorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605130.png)

![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)



![5-[(1E)-2-(1H-1,3-benzodiazol-2-yl)-3-(furan-2-yl)-3-oxoprop-1-en-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6605179.png)



![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B6605199.png)

